Stereochemical Identity: Optical Rotation Differentiation of (±)-Camphor from Natural (+)-Camphor
The most fundamental and quantifiable differentiation of CAS 21368-68-3 (±)-camphor lies in its stereochemical composition as a racemic mixture, directly measurable via specific optical rotation. USP-NF 2025 specifications mandate that natural camphor (predominantly (1R)-(+)-enantiomer) exhibits a specific rotation of +41° to +43° (c=100 mg/mL in alcohol), whereas synthetic camphor (CAS 21368-68-3) is explicitly designated as optically inactive [1]. Vendor technical data for CAS 21368-68-3 confirms this optical inactivity with a measured specific rotation of −1° to +1° (20℃/D, c=10, C2H5OH) . This 42° difference in specific rotation constitutes a binary analytical differentiator that is both rapid and definitive for QC/QA release testing.
| Evidence Dimension | Specific optical rotation [α] |
|---|---|
| Target Compound Data | −1° to +1° (20℃/D, c=10, C2H5OH) |
| Comparator Or Baseline | Natural camphor (CAS 76-22-2): +41° to +43° (c=100 mg/mL, alcohol, USP-NF 2025) |
| Quantified Difference | Absolute difference of ~42°; racemic mixture shows net zero rotation within measurement error |
| Conditions | Polarimetry at 20℃; USP monograph conditions (c=100 mg/mL in alcohol) vs. vendor specification (c=10, C2H5OH) |
Why This Matters
Procurement decisions for pharmaceutical, fragrance, or analytical applications requiring stereochemically defined material must distinguish racemic (±)-camphor from natural (+)-camphor to meet compendial labeling and identity requirements.
- [1] United States Pharmacopeia (USP) 2025. Camphor Monograph. Optical Rotation, Specific Rotation (781S): +41° to +43° for natural Camphor; synthetic Camphor is optically inactive. View Source
